5-Phenylpyrrolidine-2-carboxamide hydrochloride 5-Phenylpyrrolidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803561-79-6
VCID: VC2589279
InChI: InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H
SMILES: C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol

5-Phenylpyrrolidine-2-carboxamide hydrochloride

CAS No.: 1803561-79-6

VCID: VC2589279

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

5-Phenylpyrrolidine-2-carboxamide hydrochloride - 1803561-79-6

Description

5-Phenylpyrrolidine-2-carboxamide hydrochloride, also known as (2S,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride, is a compound of significant interest in organic chemistry and pharmacology. It is characterized by a pyrrolidine ring attached to a phenyl group and a carboxamide functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Synthesis of the Compound

The synthesis of 5-Phenylpyrrolidine-2-carboxamide hydrochloride typically begins with commercially available starting materials, such as (S)-phenylalanine. The process involves multiple steps to introduce the pyrrolidine ring and carboxamide functionality. The hydrochloride form is achieved by treating the free base with hydrochloric acid to enhance solubility and stability.

General Synthesis Steps:

  • Starting Material: (S)-phenylalanine.

  • Cyclization Reaction: Formation of the pyrrolidine ring.

  • Amidation: Introduction of the carboxamide group.

  • Hydrochloride Salt Formation: Treatment with HCl to obtain the final product.

Industrial production methods often optimize these steps for higher yield and purity using continuous flow reactors and automated systems.

Biological Interactions

The compound has been studied for its interactions with biological targets such as enzymes or receptors. Its chiral nature allows it to selectively bind to specific molecular targets, influencing biological pathways that may lead to therapeutic effects .

Applications

5-Phenylpyrrolidine-2-carboxamide hydrochloride serves as:

  • Chiral Building Block: Used in the synthesis of complex organic molecules.

  • Pharmacological Research Tool: Investigated for potential therapeutic applications due to its selective binding properties .

Analytical Characterization

The structure and purity of 5-Phenylpyrrolidine-2-carboxamide hydrochloride are confirmed using advanced analytical techniques.

Table 2: Spectroscopic Data

TechniqueKey Observations
NMR SpectroscopyConfirms the structure and stereochemistry.
IR SpectroscopyIdentifies functional groups (e.g., amide, aromatic rings).
CAS No. 1803561-79-6
Product Name 5-Phenylpyrrolidine-2-carboxamide hydrochloride
Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
IUPAC Name 5-phenylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H
Standard InChIKey GFTHKSJEYYRBIR-UHFFFAOYSA-N
SMILES C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl
Canonical SMILES C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl
PubChem Compound 75525743
Last Modified Apr 15 2024

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